Hyp-Phe-Phe
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hyp-Phe-Phe involves the use of Fmoc-amino acids, which produce a super-helical structure through asymmetric hydrogen bond modalities. The modalities include amide to carboxylic acid and carboxylic acid to carboxylic acid interactions . The preparation typically involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, followed by purification using high-performance liquid chromatography (HPLC). The process ensures high purity and yield of the tripeptide, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: Hyp-Phe-Phe undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in Hydroxyproline can be oxidized under specific conditions.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The aromatic rings of Phenylalanine can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds .
Scientific Research Applications
Hyp-Phe-Phe has a wide range of applications in scientific research, including:
Chemistry: Used in the study of peptide self-assembly and supramolecular chemistry.
Biology: Investigated for its role in mimicking collagen structures and its potential in tissue engineering.
Medicine: Explored for its piezoelectric properties, which can be used in bioelectronics and medical implants.
Mechanism of Action
The mechanism of action of Hyp-Phe-Phe involves the formation of helical-like sheets through aromatic interactions of the Phenylalanine rings. This cross helical architecture provides high shear piezoelectricity, making it an effective piezoelectric material . The molecular targets include the aromatic rings, which interact through non-covalent forces to stabilize the helical structure .
Comparison with Similar Compounds
Pro-Phe-Phe: A tripeptide where Proline is not substituted with Hydroxyproline, resulting in a less rigid helical structure.
Cyclo-[Pro-Pro-β3-HoPhe-Phe-]: A tetrapeptide with similar aromatic interactions but different structural properties.
Uniqueness: Hyp-Phe-Phe is unique due to its enhanced mechanical rigidity and high shear piezoelectricity, which are attributed to the presence of Hydroxyproline. This makes it a valuable compound for applications requiring strong and flexible materials .
Properties
Molecular Formula |
C23H27N3O5 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-hydroxypyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H27N3O5/c27-17-13-18(24-14-17)21(28)25-19(11-15-7-3-1-4-8-15)22(29)26-20(23(30)31)12-16-9-5-2-6-10-16/h1-10,17-20,24,27H,11-14H2,(H,25,28)(H,26,29)(H,30,31)/t17?,18-,19-,20-/m0/s1 |
InChI Key |
VDSPCHXJDJOMQJ-NIVVRJPPSA-N |
Isomeric SMILES |
C1[C@H](NCC1O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1C(CNC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O |
Origin of Product |
United States |
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